molecular formula C21H26N4O4S B2743658 N1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-N2-(pyridin-2-ylmethyl)oxalamide CAS No. 898414-98-7

N1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-N2-(pyridin-2-ylmethyl)oxalamide

Cat. No. B2743658
CAS RN: 898414-98-7
M. Wt: 430.52
InChI Key: PRRRAJGSDNZYQI-UHFFFAOYSA-N
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Description

N1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-N2-(pyridin-2-ylmethyl)oxalamide, also known as compound 28, is a novel small molecule drug that has gained attention in the field of medicinal chemistry. This compound has been synthesized and evaluated for its potential therapeutic applications in various diseases.

Scientific Research Applications

Antibacterial Activity

The emergence of antibiotic-resistant bacteria necessitates novel therapeutic strategies. Researchers have synthesized derivatives of N-(thiazol-2-yl)benzenesulfonamides, combining thiazole and sulfonamide groups, both known for their antibacterial activity . These compounds were investigated for their antibacterial effects, both in isolation and in complex with the cell-penetrating peptide octaarginine. Notably, several synthesized compounds demonstrated potent antibacterial activity against both Gram-negative and Gram-positive bacteria. Specific derivatives with 4-tert-butyl and 4-isopropyl substitutions exhibited attractive antibacterial properties against multiple strains. The isopropyl-substituted derivative displayed a low minimum inhibitory concentration (MIC) of 3.9 μg/mL against S. aureus and A. xylosoxidans . Interestingly, the drug-peptide complex exhibited distinctive modes of action, suggesting that the combination is more than the sum of its parts. The octaarginine-drug complex displayed faster killing kinetics, created pores in bacterial cell membranes, and showed negligible hemolytic activity towards human red blood cells .

Bioactive Heterocyclic Compounds

The compound’s benzimidazole moiety places it within a class of bioactive heterocyclic compounds. Benzimidazoles have been verified to be effective against various strains of microorganisms . Their broad biochemical and pharmacological properties make them promising candidates for further exploration.

Novel Derivatives

Researchers have also synthesized novel derivatives, such as N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides. These compounds were obtained by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. Further characterization and analysis of these derivatives could reveal additional applications .

properties

IUPAC Name

N-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-N'-(pyridin-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O4S/c26-20(21(27)24-16-17-8-4-6-13-22-17)23-14-12-18-9-5-7-15-25(18)30(28,29)19-10-2-1-3-11-19/h1-4,6,8,10-11,13,18H,5,7,9,12,14-16H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRRRAJGSDNZYQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCNC(=O)C(=O)NCC2=CC=CC=N2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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